

Mometasone Furoate-d3 mass spectrometry fragmentation pattern

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Compound of Interest		
Compound Name:	Mometasone Furoate-d3	
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An in-depth analysis of the mass spectrometry fragmentation pattern of **Mometasone Furoate-d3** is essential for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. This deuterated analog serves as a critical internal standard for the accurate quantification of Mometasone Furoate in biological matrices. This guide provides a detailed overview of its fragmentation behavior, experimental protocols, and the logical pathways governing its dissociation in a mass spectrometer.

Core Fragmentation Characteristics

Mometasone Furoate (MF) and its deuterated internal standard, **Mometasone Furoate-d3** (MF-d3), are typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), most commonly with electrospray ionization (ESI) in positive mode.

The fragmentation pattern is characterized by a primary, highly stable product ion resulting from the loss of the furoate ester group and associated side chain at the C17 position of the steroid core. This consistent fragmentation is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

Quantitative Fragmentation Data

The key quantitative data for the mass spectrometric analysis of Mometasone Furoate and its d3-labeled internal standard are the mass-to-charge ratios (m/z) of the precursor and product ions.



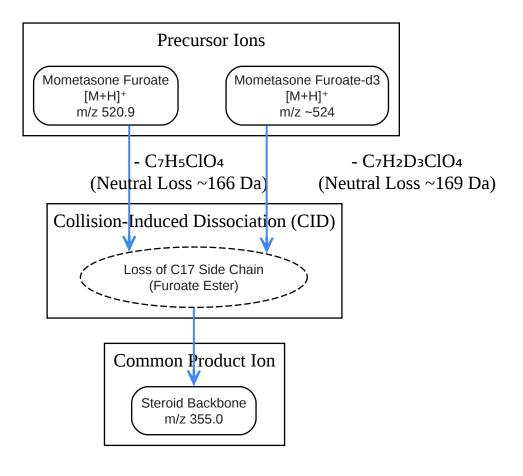
Compound	Precursor Ion (m/z) [M+H]+	Product Ion (m/z)	Neutral Loss (Da)	Reference
Mometasone Furoate	520.9	355.0 / 355.15	~166	[1][2][3]
Mometasone Furoate-d3	524.0 (inferred) / 525.8 (reported)	355.0	~169-170.8	[1][2][4]

Note: The reported precursor ion for MF-d3 of m/z 525.8 may be an adduct or reflect a different isotopic labeling pattern; however, the consistent product ion at m/z 355.0 confirms the deuterium is located on the neutral loss fragment.

Proposed Fragmentation Pathway

The primary fragmentation event for both Mometasone Furoate and its d3 analog involves the cleavage of the C17 side chain. The resulting product ion at m/z 355 represents the stable steroid backbone. The deuterium labels in MF-d3 are located on the furoate moiety, leading to a neutral loss that is 3 Daltons higher than that of the unlabeled compound.





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Caption: Proposed fragmentation pathway for Mometasone Furoate and **Mometasone** Furoate-d3.

Experimental Protocols

The following is a representative LC-MS/MS protocol synthesized from established methods for the quantification of Mometasone Furoate using **Mometasone Furoate-d3** as an internal standard.[1][5]

Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is suitable for extracting Mometasone Furoate from human plasma.[5]

• Spiking: To 600 μ L of plasma sample, add 25 μ L of **Mometasone Furoate-d3** internal standard solution (e.g., 5 ng/mL).



- Pre-treatment: Add 200 μ L of methanol and vortex to mix. This step helps in protein precipitation.
- SPE Cartridge Conditioning: Condition an Oasis HLB 1 cc SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove interferences.
- Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
- Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen.
 Reconstitute the residue in 100 μL of a reconstitution solution (e.g., 50:50 methanol:water).

Liquid Chromatography (LC)

- LC System: ACQUITY UPLC I-Class or similar.[5]
- Column: ACQUITY BEH Phenyl, 1.7 μm, 2.1 mm × 100 mm.
- Mobile Phase A: 0.1% Formic acid in 5 mM ammonium formate in water.
- Mobile Phase B: Methanol.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 50 °C.
- Injection Volume: 10 μL.
- Gradient Elution: A linear gradient is typically employed to ensure separation from matrix components.

Mass Spectrometry (MS)

Mass Spectrometer: Xevo TQ-XS Tandem Quadrupole or equivalent.[5]

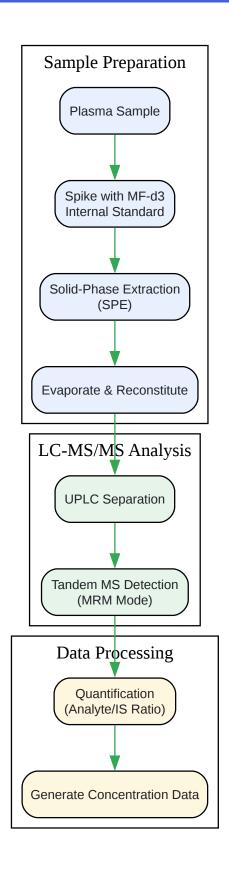


- Ionization: Electrospray Ionization (ESI), Positive Mode.
- · Capillary Voltage: 0.5 kV.
- Desolvation Temperature: 650 °C.
- Cone Gas Flow: 150 L/h.
- Desolvation Gas Flow: 1000 L/h.
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Mometasone Furoate: 520.9 → 355.15
 - Mometasone Furoate-d3: Set according to the specific mass of the internal standard (e.g., ~524 → 355.0).

Experimental Workflow Visualization

The overall process from sample collection to data analysis follows a structured workflow.





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Caption: Workflow for the quantitative analysis of Mometasone Furoate using MF-d3.



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